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Abstract

JNJ-38877605 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the
c-Met receptor tyrosine kinase. Developed by Johnson & Johnson, it showed promising anti-
tumor activity in preclinical models, targeting a key pathway in cancer cell proliferation, survival,
and metastasis. However, its clinical development was halted in Phase | due to unforeseen,
species-specific renal toxicity. This technical guide provides an in-depth overview of the
discovery, preclinical and clinical development, and the ultimate discontinuation of JNJ-
38877605. It details the experimental protocols, quantitative data, and the underlying biological
pathways, offering valuable insights for researchers in the field of oncology drug development.

Introduction

The c-Met receptor tyrosine kinase, also known as the hepatocyte growth factor (HGF)
receptor, is a well-validated target in oncology.[1] Its aberrant activation, through mutation,
amplification, or overexpression, is implicated in the pathogenesis and progression of
numerous human cancers.[1] JNJ-38877605 was designed as a selective inhibitor of c-Met to
therapeutically target this pathway.
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JNJ-38877605, a quinoline derivative, was the result of extensive structure-based drug design
efforts aimed at identifying a potent and selective c-Met inhibitor.[2][3] The core scaffold was
optimized to achieve high affinity for the ATP-binding pocket of the c-Met kinase.

Mechanism of Action

JNJ-38877605 is an ATP-competitive inhibitor of c-Met kinase.[4][5] By binding to the ATP-
binding site, it prevents the phosphorylation and subsequent activation of the receptor, thereby
inhibiting downstream signaling pathways involved in cell growth, survival, and invasion.

Signaling Pathway

The c-Met signaling pathway is initiated by the binding of its ligand, HGF. This leads to receptor
dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. These
phosphorylated residues serve as docking sites for various signaling proteins, activating
multiple downstream cascades, including the RAS/MAPK and PI3K/AKT pathways. JNJ-
38877605 blocks the initial autophosphorylation step, effectively shutting down these
downstream signals.
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Caption: The c-Met signaling pathway and the inhibitory action of JINJ-38877605.

Preclinical Development
In Vitro Potency and Selectivity

JNJ-38877605 demonstrated potent inhibition of the c-Met kinase with a high degree of
selectivity.

Parameter Value Reference

c-Met IC50 4 nM [41[5]

o >600-fold vs. a panel of >200
Selectivity ] [4]
other kinases
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Cellular Activity

In cell-based assays, JNJ-38877605 effectively inhibited HGF-stimulated and constitutively
activated c-Met phosphorylation. This led to the inhibition of various cancer cell phenotypes.

Effect of INJ-38877605

Cell Line Reference
(500 nM)

EBC1, GTL16, NCI-H1993, Significant reduction in Met ]

MKN45 and RON phosphorylation

Modulation of IL-8, GROaq,
GTL16 ) [4]
UPAR, and IL-6 secretion

In Vivo Efficacy

JNJ-38877605 showed significant anti-tumor activity in various mouse xenograft models.

Animal Model Dosing Key Findings Reference

Decreased plasma
40 mg/kg/day, p.o. for
GTL16 xenograft levels of human IL-8 [4]

72 hours
and GRO«q

Reduced blood
GTL16 xenograft 40 mg/kg/day, p.o. concentrations of [4]
UPAR by >50%

Preclinical Pharmacokinetics

JNJ-38877605 exhibited favorable pharmacokinetic properties in preclinical species.

Species Bioavailability Reference

Rat, Dog Favorable [6]

Clinical Development
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Phase | Clinical Trial

A Phase |, open-label, dose-escalation study (NCT00651365) was initiated to evaluate the
safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of orally administered
JNJ-38877605 in patients with advanced solid tumors.[4][7]

Unforeseen Renal Toxicity

The trial was terminated prematurely due to recurrent renal toxicity observed in virtually all
patients, even at sub-therapeutic doses.[6][7][8] This was unexpected, as no renal toxicity had
been observed in preclinical toxicology studies in rats and dogs.[6][7][8]

The Role of Aldehyde Oxidase in Toxicity

Subsequent investigations revealed that the renal toxicity was due to the formation of insoluble
metabolites of INJ-38877605.[6][7] The primary enzyme responsible for this metabolic pathway
was identified as aldehyde oxidase (AO).

Species-Specific Metabolism

Crucially, the activity of aldehyde oxidase varies significantly between species. Humans and
rabbits have high levels of AO activity, while rats and dogs, the species used in the initial
preclinical toxicology studies, have low to negligible levels.[6][8] This difference in AO activity
explains the lack of toxicity in the preclinical models and the unexpected adverse events in
humans. Additional studies in rabbits replicated the renal toxicity observed in humans,
confirming the role of species-specific metabolism.[6][7][8]

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/22128289/
https://aacrjournals.org/clincancerres/article/12/12/3657/284583/Targeting-the-c-Met-Signaling-Pathway-in-Cancer
https://pubmed.ncbi.nlm.nih.gov/30209037/
https://aacrjournals.org/clincancerres/article/12/12/3657/284583/Targeting-the-c-Met-Signaling-Pathway-in-Cancer
https://www.tandfonline.com/doi/full/10.1517/13543784.17.7.997
https://pubmed.ncbi.nlm.nih.gov/30209037/
https://aacrjournals.org/clincancerres/article/12/12/3657/284583/Targeting-the-c-Met-Signaling-Pathway-in-Cancer
https://www.tandfonline.com/doi/full/10.1517/13543784.17.7.997
https://pubmed.ncbi.nlm.nih.gov/30209037/
https://aacrjournals.org/clincancerres/article/12/12/3657/284583/Targeting-the-c-Met-Signaling-Pathway-in-Cancer
https://pubmed.ncbi.nlm.nih.gov/30209037/
https://www.tandfonline.com/doi/full/10.1517/13543784.17.7.997
https://pubmed.ncbi.nlm.nih.gov/30209037/
https://aacrjournals.org/clincancerres/article/12/12/3657/284583/Targeting-the-c-Met-Signaling-Pathway-in-Cancer
https://www.tandfonline.com/doi/full/10.1517/13543784.17.7.997
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10788041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Metabolism in Different Species

Humans and Rabbits

Renal Crystal Formation
& Toxicity

Insoluble Metabolites leads to

(e.g., M1/3, M5/6)

generates

Aldehyde Oxidase
(High Activity)

JINJ-38877605 .
(Quinoline derivative) Rats and Dogs
: No Significant Formation of
Aldehyde Oxidase N
(Low Activity) Insoluble Metabolites

No Renal Toxicity

Click to download full resolution via product page

Caption: Species-specific metabolism of JNJ-38877605 by aldehyde oxidase.

Experimental Protocols
In Vitro Kinase Assay

The inhibitory activity of JINJ-38877605 against c-Met was determined using a standard in vitro
kinase assay. The assay measures the phosphorylation of a substrate peptide by the c-Met
kinase in the presence of ATP. The IC50 value was calculated from the dose-response curve of

JNJ-38877605.

Cell Proliferation Assay

The effect of INJ-38877605 on the proliferation of cancer cell lines was assessed using a
colorimetric assay, such as the MTT or SRB assay. Cells were seeded in 96-well plates and
treated with increasing concentrations of the compound. After a defined incubation period, cell
viability was measured, and the G150 (concentration for 50% of maximal inhibition of cell

proliferation) was determined.
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Western Blot Analysis

To assess the inhibition of c-Met phosphorylation in cells, Western blot analysis was performed.
Cells were treated with JNJ-38877605, followed by stimulation with HGF where appropriate.
Cell lysates were then prepared, and proteins were separated by SDS-PAGE, transferred to a
membrane, and probed with antibodies specific for phosphorylated c-Met and total c-Met.

Animal Xenograft Studies

Female immunodeficient mice (e.g., nu/nu) were subcutaneously inoculated with human cancer
cells (e.g., GTL16). Once tumors reached a palpable size, mice were randomized into vehicle
control and treatment groups. JNJ-38877605 was administered orally at specified doses and
schedules. Tumor volume was measured regularly, and at the end of the study, tumors were
excised for further analysis.

Conclusion

The development of JNJ-38877605 serves as a significant case study in drug development.
While the compound demonstrated high potency and selectivity for its target and promising
preclinical efficacy, its failure in the clinic underscores the critical importance of understanding
species-specific metabolism. The unforeseen role of aldehyde oxidase in generating toxic
metabolites in humans highlights the limitations of relying solely on traditional preclinical
toxicology models and emphasizes the need for more predictive in vitro and in silico tools in
drug discovery and development. The insights gained from the investigation of JNJ-38877605
have contributed to a greater awareness of the potential liabilities associated with aldehyde
oxidase metabolism in drug candidates.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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